Benzenamine, 3-(trichloroethenyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenamine, 3-(trichloroethenyl)-, typically involves the reaction of benzenamine with trichloroethylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the addition of the trichloroethenyl group to the benzene ring. The reaction conditions, including temperature and solvent, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of benzenamine, 3-(trichloroethenyl)-, follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent product quality. The compound is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 3-(trichloroethenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the trichloroethenyl group to a less chlorinated form.
Substitution: The compound can participate in substitution reactions where the trichloroethenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Substitution reactions often require nucleophiles like hydroxide ions (OH-) or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitrobenzenes, while reduction can produce less chlorinated benzenamines .
Scientific Research Applications
Benzenamine, 3-(trichloroethenyl)-, has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenamine, 3-(trichloroethenyl)-, involves its interaction with specific molecular targets. The trichloroethenyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways, including enzyme inhibition and modulation of signal transduction .
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 3-(1,2,2-trichloroethenyl)-, hydrochloride
- 3-(Trichlorovinyl)anilinium chloride
- 3-(1,2,2-Trichlorovinyl)aniline hydrochloride
Uniqueness
Benzenamine, 3-(trichloroethenyl)-, is unique due to the presence of the trichloroethenyl group, which imparts distinct chemical properties. This group enhances the compound’s reactivity and potential for forming various derivatives. Compared to similar compounds, it offers a broader range of applications in synthetic chemistry and industrial processes .
Properties
CAS No. |
704-22-3 |
---|---|
Molecular Formula |
C8H6Cl3N |
Molecular Weight |
222.5 g/mol |
IUPAC Name |
3-(1,2,2-trichloroethenyl)aniline |
InChI |
InChI=1S/C8H6Cl3N/c9-7(8(10)11)5-2-1-3-6(12)4-5/h1-4H,12H2 |
InChI Key |
FCLZQAKBHZCBDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=C(Cl)Cl)Cl |
Origin of Product |
United States |
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